![molecular formula C10H7FO3 B1466048 4-(2-Propynyloxy)-3-fluorobenzoic acid CAS No. 935527-21-2](/img/structure/B1466048.png)
4-(2-Propynyloxy)-3-fluorobenzoic acid
Overview
Description
“4-(2-Propynyloxy)-3-fluorobenzoic acid” is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Propynyloxy)-3-fluorobenzoic acid” is 1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“4-(2-Propynyloxy)-3-fluorobenzoic acid” has a melting point of 212-213 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
The applications of 4-(2-Propynyloxy)-3-fluorobenzoic acid in scientific research are diverse, primarily focusing on its chemical synthesis, potential as an intermediate in organic synthesis, and its role in studying aggregation and adsorption behaviors in solutions.
Chemical Synthesis : Katayama et al. (2016) explored the synthesis of 2,2-ring-fused succinic acid derivatives via aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide. This process demonstrated the utility of 4-(2-Propynyloxy)-3-fluorobenzoic acid derivatives in constructing complex organic molecules, including dihydrobenzofuran and tetrahydropyran skeletons, through unique tandem carboxylation reactions (Katayama, Senboku, & Hara, 2016).
Aggregation and Adsorption Behavior : Research by Landazuri et al. (2012) on the aggregation properties of fluorobenzoic acids and their salts, including those similar in structure to 4-(2-Propynyloxy)-3-fluorobenzoic acid, in water reveals insights into solubility, adsorption, and aggregation behaviors. This study, while focused on hexadecyltrimethylammonium fluorobenzoates, provides a comparative analysis of how the fluorine position impacts the hydrophobicity and critical aggregation concentration, which can be extrapolated to understand the behaviors of similar compounds (Landazuri et al., 2012).
Biochemical and Environmental Applications
- Biodegradation Studies : A significant application of 3-fluorobenzoates, closely related to 4-(2-Propynyloxy)-3-fluorobenzoic acid, involves biodegradation research. F. Boersma et al. (2004) identified a bacterium capable of using 3-fluorobenzoate as a sole carbon source, detailing the biodegradation pathway involving dioxygenation to fluorocatechol and subsequent breakdown. This research provides foundational insights into the environmental fate and microbial degradation of fluorinated aromatic compounds, potentially including 4-(2-Propynyloxy)-3-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-prop-2-ynoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLRTCZRHQCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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